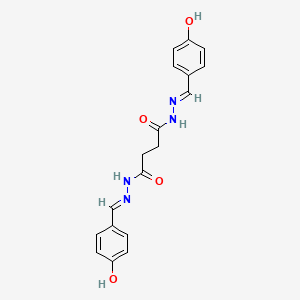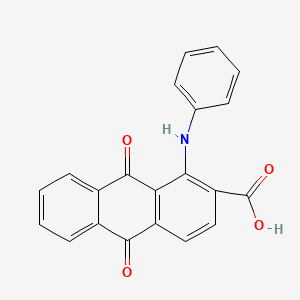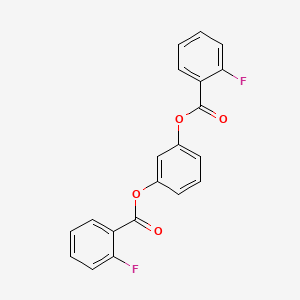
N'1,N'4-bis(4-hydroxybenzylidene)succinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide is a hydrazone derivative known for its versatile applications in various fields of science This compound is characterized by its unique structure, which includes two 4-hydroxybenzylidene groups attached to a succinohydrazide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide typically involves the condensation reaction between succinohydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:
Succinohydrazide+24-hydroxybenzaldehyde→N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide+2H2O
The reaction mixture is heated under reflux for several hours, and the product is obtained by cooling the reaction mixture and filtering the precipitate. The crude product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the hydroxyl groups.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of ether or ester derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide involves its ability to form stable complexes with metal ions. The hydrazone linkage and hydroxyl groups facilitate coordination with metal centers, leading to the formation of metal-ligand complexes. These complexes can exhibit various biological activities, including DNA binding and enzyme inhibition . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects on cancer cells .
Comparaison Avec Des Composés Similaires
N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide can be compared with other similar compounds, such as:
N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide: Similar structure but with hydroxyl groups in the ortho position, leading to different coordination properties.
N’1,N’4-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide: Contains bromine substituents, which can enhance its reactivity and biological activity.
N’1,N’4-bis(2-ethoxybenzylidene)succinohydrazide: Contains ethoxy groups, which can influence its solubility and reactivity.
The uniqueness of N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H18N4O4 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N,N'-bis[(E)-(4-hydroxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H18N4O4/c23-15-5-1-13(2-6-15)11-19-21-17(25)9-10-18(26)22-20-12-14-3-7-16(24)8-4-14/h1-8,11-12,23-24H,9-10H2,(H,21,25)(H,22,26)/b19-11+,20-12+ |
Clé InChI |
AHDLADZFJAFOBI-AYKLPDECSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)O)O |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=O)CCC(=O)NN=CC2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11708198.png)
![(4E)-4-[2-(4-Nitrophenyl)hydrazin-1-ylidene]butanenitrile](/img/structure/B11708203.png)

![Benzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11708216.png)
![4-bromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11708222.png)

![Butyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11708234.png)


![Methyl 2-{4-[(chloroacetyl)(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11708252.png)
![4-chloro-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11708260.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11708266.png)
![ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11708271.png)
